Dakli

opioid pharmacology receptor binding κ‑selective ligands

Researchers requiring a selective κ-opioid receptor ligand for competitive binding assays or probe development face challenges with conventional tools that lack conjugation handles. DAKLI solves this with a single, distal primary amine designed for site-specific derivatization without compromising pharmacology. - Validated κ IC₅₀ of 113 nM with 24.8× selectivity over μ-opioid receptors. - Enables homogeneous fluorescent (FITC), radiolabeled (¹²⁵I), or biotinylated probe generation. - Lyophilized powder supplied with documented purity; ready for global shipping.

Molecular Formula C82H141N31O15
Molecular Weight 1801.232
CAS No. 118428-10-7
Cat. No. B570313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDakli
CAS118428-10-7
Molecular FormulaC82H141N31O15
Molecular Weight1801.232
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCCCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C82H141N31O15/c1-7-49(6)66(76(127)109-58(26-18-38-100-82(93)94)77(128)113-39-19-27-62(113)75(126)108-56(24-16-36-98-80(89)90)70(121)110-59(40-47(2)3)72(123)105-54(22-14-34-96-78(85)86)68(119)103-44-63(115)95-33-13-9-12-32-83)112-71(122)57(25-17-37-99-81(91)92)106-69(120)55(23-15-35-97-79(87)88)107-73(124)60(41-48(4)5)111-74(125)61(43-50-20-10-8-11-21-50)104-65(117)46-101-64(116)45-102-67(118)53(84)42-51-28-30-52(114)31-29-51/h8,10-11,20-21,28-31,47-49,53-62,66,114H,7,9,12-19,22-27,32-46,83-84H2,1-6H3,(H,95,115)(H,101,116)(H,102,118)(H,103,119)(H,104,117)(H,105,123)(H,106,120)(H,107,124)(H,108,126)(H,109,127)(H,110,121)(H,111,125)(H,112,122)(H4,85,86,96)(H4,87,88,97)(H4,89,90,98)(H4,91,92,99)(H4,93,94,100)/t49-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-/m0/s1
InChIKeyNRKAXRPJAIWSGY-QMWNISMASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DAKLI: A Synthetic κ-Opioid Ligand


DAKLI (Dynorphin A‑analogue Kappa LIgand, CAS 118428‑10‑7) is a synthetic 14‑amino‑acid peptide derived from the endogenous κ‑opioid receptor agonist dynorphin A(1‑13) [REFS‑1]. Chemically designated as [Arg11,13]‑dynorphin A(1‑13)‑Gly‑NH‑(CH₂)₅‑NH₂ [REFS‑2], DAKLI possesses a C‑terminal 5‑aminopentylamide extension that incorporates a single reactive primary amine distal to the pharmacophore [REFS‑1]. This engineered moiety enables covalent conjugation of reporter groups—including 125I‑Bolton‑Hunter reagent, fluorescein isothiocyanate (FITC), or biotin—without disrupting high‑affinity κ‑receptor engagement [REFS‑3][REFS‑4]. The parent ligand exhibits an IC₅₀ of 113 nM at the guinea pig brain κ‑opioid receptor, with >24‑fold selectivity over the μ‑opioid receptor (IC₅₀ = 2,800 nM) measured under identical assay conditions [REFS‑5].

DAKLI: Unique Conjugation Scaffold


Generic substitution fails because DAKLI is not merely a selective κ‑agonist—it is a modular molecular scaffold engineered for site‑specific derivatization. While alternative κ‑ligands such as U‑69,593 (a small‑molecule arylacetamide) or endogenous dynorphin A fragments provide receptor engagement, they lack the single, distal primary amine that defines DAKLI's multifunctional utility [REFS‑1]. This structural feature permits covalent attachment of detection tags (radiolabels, fluorophores, biotin) without compromising binding affinity or κ/μ selectivity [REFS‑2][REFS‑3]. Substituting a conventional κ‑ligand in assays requiring biotin‑streptavidin amplification, fluorescent imaging, or radioligand binding would introduce chemical heterogeneity, variable conjugation efficiency, and potential loss of κ‑receptor specificity—risks that are quantitatively eliminated with DAKLI due to its validated IC₅₀ (κ = 113 nM) and selectivity ratio (κ/μ = 24.8×) post‑derivatization [REFS‑4][REFS‑5].

DAKLI: Comparison with κ-Ligands


κ-Receptor Affinity vs. Dynorphin A(1-13)

In guinea pig brain membrane homogenates, DAKLI displaces the κ‑selective radioligand [³H]U‑69593 with an IC₅₀ of 113 nM. Under identical assay conditions, the endogenous parent peptide dynorphin A(1‑13) exhibits an IC₅₀ of 1.8 nM—approximately 63‑fold higher apparent affinity [REFS‑1]. This quantitative difference reflects the structural modifications introduced in DAKLI (C‑terminal extension and Arg substitutions at positions 11 and 13), which moderate binding affinity while preserving κ‑receptor selectivity and enabling multifunctional reporter conjugation [REFS‑2].

opioid pharmacology receptor binding κ‑selective ligands

κ/μ Receptor Selectivity vs. Dynorphin A(1-13)

Using guinea pig brain membranes and radioligands [³H]U‑69593 (κ) and [³H]DAMGO (μ), DAKLI demonstrates an IC₅₀ ratio (μ/κ) of 24.8, corresponding to >24‑fold selectivity for κ over μ receptors. In direct comparison, dynorphin A(1‑13) yields a μ/κ IC₅₀ ratio of only 3.3 under identical assay conditions [REFS‑1][REFS‑2]. The 7.5‑fold improvement in κ/μ discrimination arises from the [Arg¹¹,Arg¹³] substitutions and C‑terminal extension, which attenuate μ‑receptor cross‑reactivity while maintaining κ‑receptor engagement [REFS‑3].

opioid receptor selectivity κ‑specific agonists receptor pharmacology

Functional Conjugation Capacity vs. Unmodified κ-Ligands

DAKLI contains a single primary amine group located on the C‑terminal 5‑aminopentylamide extension, distal to the N‑terminal pharmacophore (Tyr¹). This engineered feature enables quantitative, site‑specific conjugation of reporter moieties—¹²⁵I‑Bolton‑Hunter reagent (for autoradiography), fluorescein isothiocyanate (for microscopy), or biotin (for avidin‑based detection)—without requiring protection/deprotection of the pharmacophore [REFS‑1][REFS‑2]. In contrast, standard κ‑ligands such as U‑69,593 (a non‑peptide arylacetamide) and native dynorphin A(1‑13) possess multiple reactive amines distributed throughout the pharmacophore, making site‑specific derivatization challenging and frequently resulting in heterogeneous product mixtures or loss of receptor binding activity [REFS‑3].

bioconjugation reporter ligand synthesis κ‑receptor labeling

In Vivo Locomotor Selectivity vs. μ/δ Agonists

Intracerebroventricular (ICV) administration of DAKLI (0.01–1.0 μg) in rats produced no significant effects on horizontal locomotor activity, rearing time, or margin time (thigmotaxis) over a 60‑minute observation period. Only stereotypy time showed mixed effects [REFS‑1]. In direct contrast, the μ‑selective agonist DAMGO (0.01–1.0 μg) elicited biphasic locomotor responses—initial inhibition followed by hyperactivity—while the δ‑selective agonist DPDPE (10.0 μg) produced monophasic potentiation of linear locomotion [REFS‑1]. These differential behavioral profiles, measured concurrently under identical experimental conditions, confirm that DAKLI's in vivo pharmacological signature is distinct from μ‑ and δ‑opioid agonists and consistent with selective κ‑receptor activation.

in vivo pharmacology κ‑opioid behavior locomotor activity

Histochemical Detection vs. Anti-Opioid Antibodies

Biotinylated DAKLI (DAKLIB) produced distinct, displaceable staining patterns in the neural and intermediate lobes of the rat pituitary after short fixation times. Critically, this staining could be fully displaced by excess non‑biotinylated DAKLI, confirming κ‑receptor specificity [REFS‑1]. In parallel immunohistochemical assays conducted on the same tissue preparations, most anti‑opioid receptor antibodies (including anti‑idiotypic mAbs) failed to recognize opioid receptors in fixed tissue sections, despite robust detection in isolated membrane fractions [REFS‑1]. The DAKLIB signal visualized binding to both nerve fibers and astrocytes, providing spatial resolution not achievable with the tested antibody panel.

receptor autoradiography κ‑receptor localization biotin‑avidin histochemistry

Saccharin Self-Administration vs. μ-Agonist

In operant responding assays for saccharin reinforcement, ICV administration of the μ‑selective agonist DAMGO produced a significant increase in responding, consistent with μ‑receptor‑mediated enhancement of reward‑seeking behavior [REFS‑1]. Under identical experimental parameters, the κ‑selective ligand DAKLI had no significant effect on operant responding for saccharin [REFS‑1]. This differential outcome aligns with established pharmacological distinctions between μ‑receptor activation (reward facilitation) and κ‑receptor activation (typically aversive or neutral in appetitive paradigms), and confirms DAKLI's functional κ‑selectivity in a behaviorally relevant in vivo context.

operant behavior κ‑opioid aversion reinforcement pharmacology

DAKLI: Research Applications


Radioligand Binding Assays (κ/μ Selectivity)

Laboratories performing competitive displacement assays to characterize novel κ‑opioid ligands should select DAKLI as a reference standard or as a radiolabeled tracer (following ¹²⁵I‑Bolton‑Hunter conjugation). The documented IC₅₀ of 113 nM at κ‑receptors and the 24.8‑fold κ/μ selectivity ratio provide a quantifiable benchmark that enables direct cross‑study comparison of new chemical entities [REFS‑1][REFS‑2]. Unlike endogenous dynorphin fragments (κ/μ ratio = 3.3), DAKLI's improved selectivity reduces μ‑receptor interference, increasing assay specificity and data reproducibility [REFS‑1].

κ-Receptor Localization in Fixed Tissues

DAKLI is the preferred scaffold for generating biotinylated κ‑receptor probes (DAKLIB) for histological applications. Validation in pituitary tissue demonstrates that DAKLIB produces robust, displaceable staining patterns in fixed sections, whereas many anti‑opioid receptor antibodies fail under identical fixation conditions [REFS‑3]. This proven compatibility with short‑fixation protocols makes DAKLI‑derived probes essential for anatomical mapping studies where antibody‑based detection is unreliable.

In Vivo κ-Opioid Behavioral Assessment

Investigators assessing κ‑opioid‑mediated behavioral outcomes (e.g., aversion, analgesia, neuroendocrine responses) should employ DAKLI as a selective pharmacological tool. In head‑to‑head locomotor activity assays, DAKLI (0.01–1.0 μg ICV) produced no significant effects on horizontal locomotion, rearing, or thigmotaxis—unlike μ‑agonist DAMGO (biphasic effects) and δ‑agonist DPDPE (hyperactivity) [REFS‑4]. This behavioral inertness ensures that measured outcomes reflect κ‑specific mechanisms rather than non‑specific motor impairment or activation [REFS‑5].

Fluorescence κ-Receptor Imaging and Flow Cytometry

DAKLI's single distal primary amine permits efficient conjugation of fluorescein isothiocyanate (FITC) to generate a homogeneous fluorescent κ‑receptor ligand [REFS‑2][REFS‑6]. This derivatization route avoids the heterogeneity and activity loss associated with conjugating multi‑amine ligands such as dynorphin A(1‑13). The resulting fluorescent probes are suitable for live‑cell imaging, receptor internalization tracking, and flow cytometric analysis of κ‑receptor‑expressing cell populations.

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